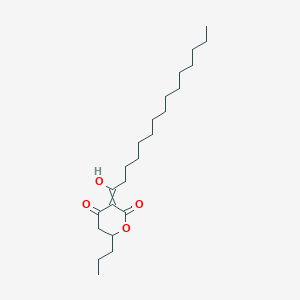
3-(1-Hydroxypentadecylidene)-6-propyloxane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Hydroxypentadecylidene)-6-propyloxane-2,4-dione is an organic compound with a complex structure that includes a hydroxyl group, a long alkyl chain, and an oxane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxypentadecylidene)-6-propyloxane-2,4-dione typically involves the reaction of a long-chain alkylidene malonate with appropriate reagents under controlled conditions. One common method involves the use of a base-catalyzed condensation reaction, where the alkylidene malonate reacts with a hydroxyl-containing compound to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Hydroxypentadecylidene)-6-propyloxane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The oxane ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Applications De Recherche Scientifique
3-(1-Hydroxypentadecylidene)-6-propyloxane-2,4-dione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways, such as histone acetylation.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 3-(1-Hydroxypentadecylidene)-6-propyloxane-2,4-dione exerts its effects involves its interaction with specific molecular targets. For example, it can modulate the activity of histone acetyltransferases, enzymes involved in the regulation of gene expression. This modulation can lead to changes in the acetylation status of histones, affecting chromatin structure and gene transcription .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentadecanoylglycine: A compound with a similar long alkyl chain but different functional groups.
Oximes and Hydrazones: Compounds that also contain oxane rings and can undergo similar chemical reactions.
Uniqueness
3-(1-Hydroxypentadecylidene)-6-propyloxane-2,4-dione is unique due to its specific combination of functional groups and its ability to modulate enzyme activity in biological systems. This makes it a valuable compound for both research and industrial applications .
Propriétés
Numéro CAS |
89706-98-9 |
|---|---|
Formule moléculaire |
C23H40O4 |
Poids moléculaire |
380.6 g/mol |
Nom IUPAC |
3-(1-hydroxypentadecylidene)-6-propyloxane-2,4-dione |
InChI |
InChI=1S/C23H40O4/c1-3-5-6-7-8-9-10-11-12-13-14-15-17-20(24)22-21(25)18-19(16-4-2)27-23(22)26/h19,24H,3-18H2,1-2H3 |
Clé InChI |
HJXGDNAHOKBZQT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCC(=C1C(=O)CC(OC1=O)CCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


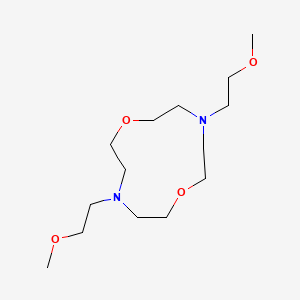
stannane](/img/structure/B14402995.png)


![2-[(2,3-Dimethoxyphenyl)methyl]benzoic acid](/img/structure/B14403023.png)
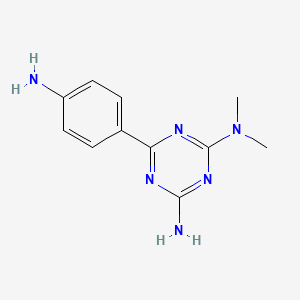
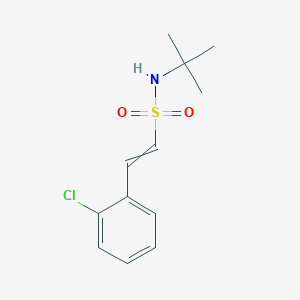
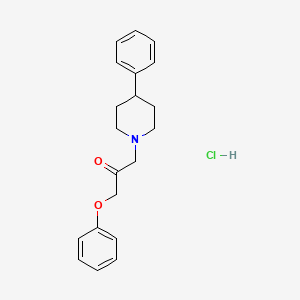

![1-{1-[(4-Bromophenyl)sulfanyl]-2-methyl-2-phenylpropyl}-1H-1,2,4-triazole](/img/structure/B14403065.png)
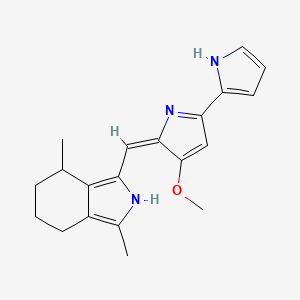
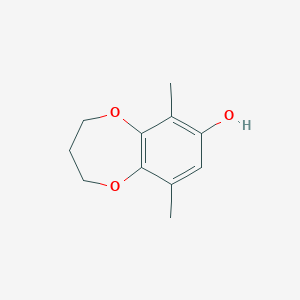
![1-{5-[3-(3,4-Dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-yl}piperidine](/img/structure/B14403084.png)
![6-Phenylbicyclo[3.3.1]nona-3,6-dien-2-one](/img/structure/B14403085.png)
